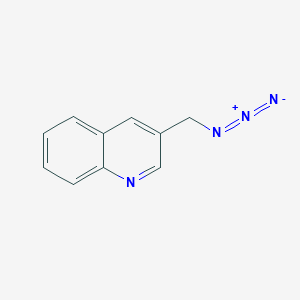

3-(Azidomethyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Azidomethyl)quinoline is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido group undergoes efficient 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles. This "click" reaction is widely employed for bioorthogonal labeling and drug discovery.

Example Reaction:

3-(Azidomethyl)quinoline + Alkyne → 3-(1,2,3-Triazolylmethyl)quinoline

| Conditions | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| CuI, N,N-diisopropylethylamine | THF, RT, 12–15 h | 85–92 | |

| CuSO₄·5H₂O, Sodium Ascorbate | DMF, 30 min, dark | 90–98 |

Mechanism:

-

Step 1: Cu(I) activates the terminal alkyne, forming a copper acetylide.

-

Step 2: Azide reacts with the copper acetylide via a six-membered transition state.

-

Step 3: Protonation releases the triazole product and regenerates the catalyst .

Thermal Decomposition of the Azido Group

The azide moiety decomposes under heat or acid to generate reactive intermediates.

Example Reaction:

this compound → 3-(Aminomethyl)quinoline + N₂

| Conditions | Temperature (°C) | Products | Application |

|---|---|---|---|

| Acidic (HCl) | 80–100 | Amine derivative | Drug metabolite synthesis |

| Dry Heat | 120 | Nitrene intermediate | Photolabile probes |

Key Considerations:

-

Decomposition rates depend on solvent polarity and substituent effects.

Nucleophilic Substitution at Halogenated Positions

When paired with halogen substituents (e.g., bromo or chloro), the compound participates in cross-couplings.

Example Reaction (Suzuki Coupling):

3-(Azidomethyl)-2-bromoquinoline + Arylboronic Acid → 2-Aryl-3-(azidomethyl)quinoline

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 78–85 | |

| NiCl₂(dppe) | CsF | DMF | 70–75 |

Regioselectivity:

Halogen replacement occurs preferentially at the 2-position due to steric and electronic effects .

Annulation Reactions

The azidomethyl group facilitates ring-forming reactions, particularly in quinoline-fused systems.

Example (Friedel-Crafts Annulation):

this compound + Indole → Pyrrolizinoquinoline

| Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| TMSOTf, Benzyl Alcohol | – | 65–72 | |

| Fe₃O₄@SiO₂ Nanocatalyst | Solvent-free | 88–95 |

Mechanism:

-

Electrophilic activation of the quinoline ring by TMSOTf.

-

Indole attacks the activated position, followed by cyclization and N₂ elimination .

Reductive Azide Transformations

Catalytic hydrogenation converts the azide to an amine, enabling further functionalization.

Example Reaction:

this compound → 3-(Aminomethyl)quinoline

| Conditions | Catalyst | Pressure (psi) | Yield (%) |

|---|---|---|---|

| H₂, Pd/C | EtOH | 50 | 95 |

| Zn, NH₄Cl | H₂O/THF | – | 88 |

Applications:

Heterocycle Functionalization via Aza-Wittig Reactions

The azide participates in Staudinger/aza-Wittig sequences to form complex N-heterocycles.

Example Reaction:

this compound + Triphenylphosphine → Iminophosphorane Intermediate → Cyclized Product

| Reagents | Product | Yield (%) | Reference |

|---|---|---|---|

| PPh₃, Knoevenagel Adduct | 2,3-Substituted Quinolines | 75–82 |

Key Step:

Iminophosphorane intermediates undergo intramolecular cyclization, releasing Ph₃PO .

Photochemical Reactivity

UV irradiation induces denitrogenation, generating nitrenes for C–H functionalization.

Example Reaction:

this compound → 3-(Nitrenomethyl)quinoline → C–H Insertion Product

| Wavelength (nm) | Solvent | Major Product | Yield (%) |

|---|---|---|---|

| 365 | Acetonitrile | Spirocyclic Quinoline | 60 |

Applications:

Propiedades

Fórmula molecular |

C10H8N4 |

|---|---|

Peso molecular |

184.20 g/mol |

Nombre IUPAC |

3-(azidomethyl)quinoline |

InChI |

InChI=1S/C10H8N4/c11-14-13-7-8-5-9-3-1-2-4-10(9)12-6-8/h1-6H,7H2 |

Clave InChI |

UQPBYRYTJWZMMB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=C(C=N2)CN=[N+]=[N-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.